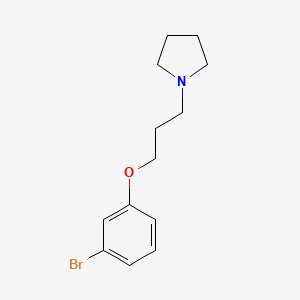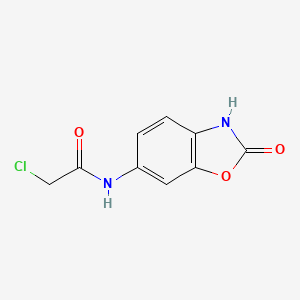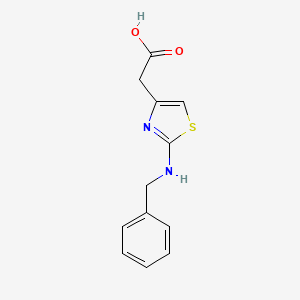
(2-Benzylamino-thiazol-4-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2-Benzylamino-thiazol-4-yl)-acetic acid" is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse biological activities and are often used in pharmaceutical chemistry as building blocks for drug development. The benzylamino group attached to the thiazole ring could potentially influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, and its structure was confirmed by X-ray crystallography . Another synthesis approach for a thiazole derivative involved the reaction of p-hydroxyacetophenone, thiourea, and iodine to prepare 2-amino-4-(4′-hydroxyphenyl) thiazole, which was further modified to produce various substituted benzylideneamino thiazoles . These methods highlight the versatility in synthesizing thiazole derivatives, which could be applied to the synthesis of "(2-Benzylamino-thiazol-4-yl)-acetic acid."
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. The stereochemical structure of related compounds has been determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms in the molecule . The presence of substituents on the thiazole ring, such as the benzylamino group, can influence the molecule's conformation and, consequently, its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including decarboxylation, which has been observed in benzothiazol-2-yl glyoxylic acid and α-amino-benzothiazol-2-yl acetic acid hydrochloride . The decarboxylation process depends on certain conditions, such as the formation of a planar zwitterion and the stabilization of the intermediate carbanion. These reactions are important for understanding the reactivity of thiazole compounds and can be used to modify their structure for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the introduction of a benzylamino group could affect the compound's solubility in organic solvents or water, which is important for its application in drug formulation. Additionally, the presence of different functional groups can lead to a variety of interactions, such as hydrogen bonding or π-π stacking, as observed in the crystal structure of a benzotriazole derivative . These properties are essential for the design and development of new compounds with desired biological activities.
科学的研究の応用
Anticancer Applications
- A study on benzo[d]thiazolyl substituted-2-quinolone hybrids revealed significant anticancer activity against MCF-7 and WRL68 cancer cells, with one compound exhibiting potent anticancer effects. Docking studies suggested strong binding interactions at the active site of the target enzyme, EGFR tyrosine kinase. These hybrids also showed notable in vitro antibacterial activity against E. coli, suggesting their dual potential as anticancer and antimicrobial agents G. Bolakatti et al., 2020.
Antimicrobial Applications
- Synthesis of novel thiazole derivatives demonstrated strong antimicrobial activities, with some compounds outperforming reference drugs against pathogenic strains, particularly Gram-positive bacteria. This underscores the potential of thiazole derivatives as effective antimicrobial agents D. Bikobo et al., 2017.
Chemical Synthesis
- The synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester represents an advancement in chemical synthesis methodologies, achieving high yields under optimized conditions. This work contributes to the development of novel thiazole-based compounds for various research and development applications Wang Yu-huan, 2009.
特性
IUPAC Name |
2-[2-(benzylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11(16)6-10-8-17-12(14-10)13-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXLBHQSHNQXGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylamino-thiazol-4-yl)-acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

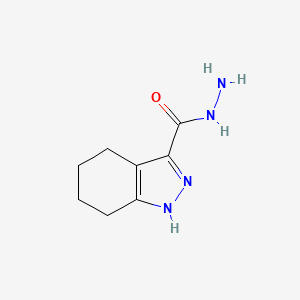
![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

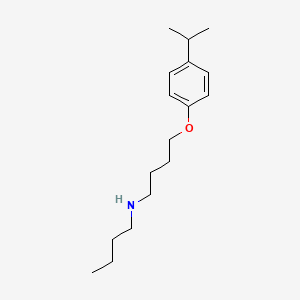


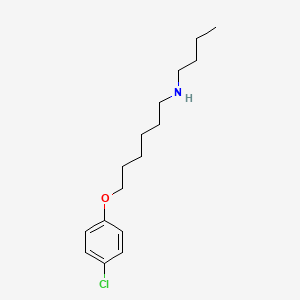
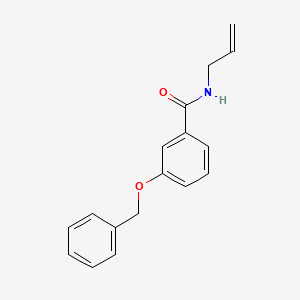
![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)
